

fundamental properties of tetracyanonickelate(II)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetracyanonickelate**

Cat. No.: **B1213329**

[Get Quote](#)

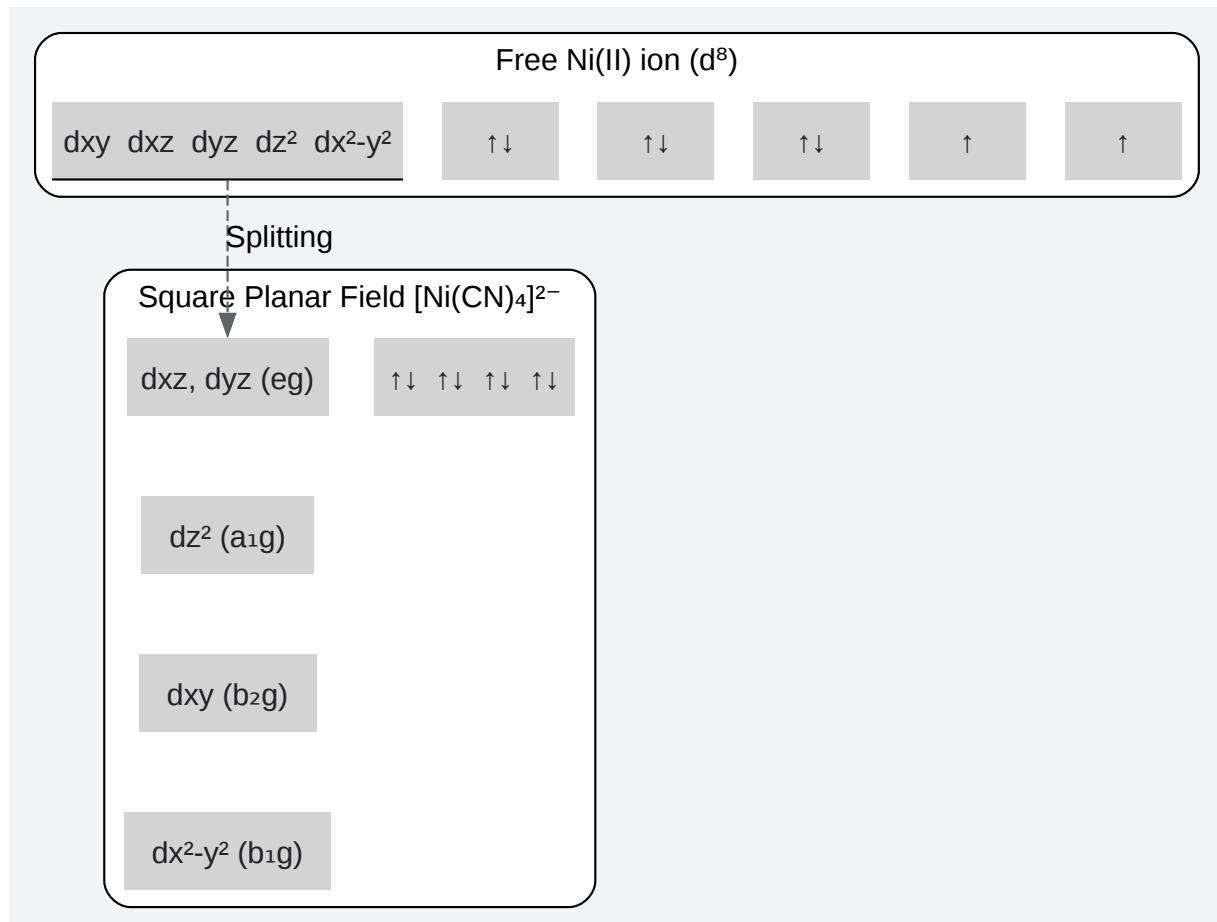
An In-depth Technical Guide on the Fundamental Properties of **Tetracyanonickelate(II)**

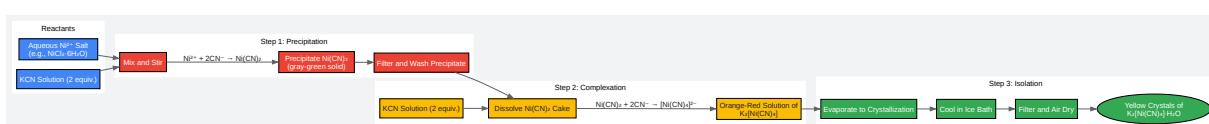
Abstract

The **tetracyanonickelate(II)** anion, $[\text{Ni}(\text{CN})_4]^{2-}$, is a archetypal square planar transition metal complex that has been extensively studied to understand fundamental principles of coordination chemistry, including ligand field theory, electronic structure, and reaction mechanisms. This document provides a comprehensive overview of its core chemical and physical properties, structure, bonding, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with key quantitative data and visualizations to facilitate understanding for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The most common salt of the **tetracyanonickelate(II)** anion is potassium **tetracyanonickelate(II)**, which is typically encountered as a yellow, water-soluble, crystalline solid.^{[1][2]} It is stable under normal conditions and is known for its remarkable thermal and chemical stability.^[2]


Property	Value	Reference
Chemical Formula	$[\text{Ni}(\text{CN})_4]^{2-}$	[1] [3]
Molar Mass (ion)	162.76 g/mol	[4] [5]
Appearance ($\text{K}_2[\text{Ni}(\text{CN})_4]$ salt)	Yellow solid	[1]
Solubility	Water-soluble	[1]
Geometry	Square Planar	[1] [3]
Magnetic Behavior	Diamagnetic	[1] [6]



Structure and Bonding

The **tetracyanonickelate(II)** ion features a central nickel(II) atom (Ni^{2+}) coordinated to four cyanide ligands. The nickel atom is in the +2 oxidation state with a d^8 electronic configuration. [\[6\]](#) The cyanide ions are strong-field ligands, which causes the pairing of all eight d-electrons in the lower energy orbitals, resulting in a low-spin complex. [\[6\]](#) This electron configuration leads to $d\text{sp}^2$ hybridization, which dictates the square planar geometry of the complex. [\[6\]](#)

Structural Parameter	Value	Reference
Coordination Geometry	Square Planar	[1] [7]
Symmetry	D_{4h}	[3]
Ni-C Bond Length	1.87 Å	[3]
C-N Bond Length	1.16 Å	[3]
Ni---Ni distance (in $\text{K}_2[\text{Ni}(\text{CN})_4]$ crystal)	4.294 Å	[1]

The arrangement of d-orbitals in a square planar crystal field is crucial to understanding the properties of $[\text{Ni}(\text{CN})_4]^{2-}$. The strong σ -donation and π -backbonding from the cyanide ligands lead to significant energy splitting.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium tetracyanonickelate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. Cyanonickelate - Wikipedia [en.wikipedia.org]
- 4. Tetracyanonickelate | C4N4Ni-2 | CID 162563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetracyanonickelate ion | C4N4Ni-2 | CID 3371854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shaalaa.com [shaalaa.com]
- 7. Nickel transition metal Chemistry nickel(II) Ni²⁺ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [fundamental properties of tetracyanonickelate(II)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213329#fundamental-properties-of-tetracyanonickelate-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com